H-D-|A-HoPhe(3,4-DiF)-OH
Description
Evolution of Peptide Engineering with Non-Natural Amino Acids
The field of peptide engineering has evolved significantly from using only the 20 standard amino acids to incorporating a vast array of non-natural or unnatural amino acids (UAAs). rsc.orgbiosynth.com This expansion allows for the rational design of peptides with improved therapeutic profiles, including enhanced stability, target affinity, and bioavailability. nih.govbiosynth.com The ability to introduce specific chemical functionalities through UAAs has opened new avenues for creating bespoke peptides for a wide range of applications, from drug delivery to biomaterials. biosynth.comchemrxiv.orgnih.gov
Strategic Incorporation of Fluorine Atoms in Amino Acid Side Chains
The introduction of fluorine into amino acid side chains is a well-established strategy in peptide design. iris-biotech.deresearchgate.netfu-berlin.de The unique properties of the carbon-fluorine bond, such as its high strength and the high electronegativity of fluorine, can profoundly influence a peptide's conformational stability, hydrophobicity, and resistance to metabolic degradation. iris-biotech.deresearchgate.net Fluorination can also introduce new folding motifs and enhance interactions with biological targets. iris-biotech.denih.gov The strategic placement of fluorine atoms, as seen in the 3,4-difluoro substitution on the phenyl ring of H-D-|A-HoPhe(3,4-DiF)-OH, is a key tool for modulating these properties. iris-biotech.deresearchgate.net
Overview of Homophenylalanine Derivatives as Peptide Building Blocks
Homophenylalanine (HoPhe) is an amino acid that is structurally similar to phenylalanine but contains an additional methylene (B1212753) group in its side chain. mdpi.com This extension provides increased conformational flexibility and alters the hydrophobic character of the side chain. The use of homophenylalanine and its derivatives in peptide synthesis can influence the resulting peptide's secondary structure and biological activity. chemimpex.comtandfonline.com These derivatives are valuable tools for probing the structure-activity relationships of peptides and for developing novel peptide-based therapeutics. chemimpex.comchemimpex.com
The Role of D-Amino Acids in Modulating Peptide Properties
The vast majority of naturally occurring amino acids are in the L-configuration. The incorporation of their stereoisomers, D-amino acids, into peptide chains is a powerful method for enhancing proteolytic stability. nih.govlifetein.comlifetein.com Peptides containing D-amino acids are less susceptible to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. lifetein.comlifetein.com This increased stability can lead to a longer biological half-life for peptide drugs. lifetein.com Furthermore, the introduction of D-amino acids can induce specific conformational changes in peptides, which can impact their binding affinity and selectivity for biological targets. nih.gov
Research Focus on this compound within the Landscape of Peptide Chemistry
The chemical compound this compound represents a convergence of the aforementioned strategies. It is a D-amino acid, suggesting enhanced stability against enzymatic degradation. nih.govlifetein.com It is a homophenylalanine derivative, which provides a unique side-chain length and conformational properties. mdpi.comchemimpex.com Finally, the 3,4-difluorination of the phenyl ring introduces the specific electronic and steric effects of fluorine. iris-biotech.deresearchgate.net The combination of these features makes this compound a highly specialized building block for the synthesis of advanced peptides with potentially superior pharmacological properties. Research into this and similar compounds is driven by the desire to create more robust and effective peptide-based drugs and materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3R)-3-amino-4-(3,4-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
LYHJWUKHUZUWDC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)F)F |
Origin of Product |
United States |
Synthetic Methodologies for H D |a Hophe 3,4 Dif Oh and Analogous Fluorinated Homophenylalanine Derivatives
Asymmetric Synthesis of Chiral 3,4-Difluorohomophenylalanine Precursors
The creation of enantiomerically pure fluorinated amino acids is a critical first step. Asymmetric synthesis ensures the correct stereochemistry of the final peptide, which is crucial for its biological activity. wikipedia.orgdu.ac.in
Chiral Auxiliary and Catalyst-Controlled Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. du.ac.insigmaaldrich.cn Once the desired chirality is established, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. sigmaaldrich.cn For the synthesis of fluorinated amino acids, chiral Ni(II) complexes have proven to be powerful tools, enabling the production of tailor-made non-canonical amino acids on a large scale. beilstein-journals.orgchemrxiv.org
Catalyst-controlled methods offer an alternative and often more efficient approach. du.ac.in In these reactions, a chiral catalyst is used in sub-stoichiometric amounts to direct the formation of one enantiomer over the other. uwindsor.ca This approach is highly desirable for industrial applications due to its efficiency. nobelprize.org Recent advancements have led to the development of various catalytic systems, including those based on transition metals and organocatalysts, for the asymmetric synthesis of a wide range of chiral molecules. nobelprize.orgfrontiersin.org
Table 1: Comparison of Chiral Auxiliary and Catalyst-Controlled Methods
| Feature | Chiral Auxiliary-Controlled | Catalyst-Controlled |
| Stoichiometry | Stoichiometric amounts of the auxiliary are required. uwindsor.ca | Catalytic amounts of the chiral catalyst are used. uwindsor.ca |
| Efficiency | Can be less atom-economical due to the need to add and remove the auxiliary. | Generally more atom-economical and efficient for large-scale synthesis. nobelprize.org |
| Generality | A wide range of auxiliaries are available for different transformations. researchgate.net | The development of new catalysts can be a complex process. frontiersin.org |
| Recycling | The chiral auxiliary can often be recovered and reused. du.ac.in | The catalyst is inherently recycled during the reaction. |
Enantioselective Synthesis Strategies for D-Homophenylalanine Fluorinated Variants
The synthesis of specific enantiomers, such as the D-form of 3,4-difluorohomophenylalanine, requires precise control over the reaction conditions. Enantioselective synthesis is the process that favors the formation of one specific enantiomer. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymes. wikipedia.orgnih.gov
For the synthesis of fluorinated amino acids, methods involving the stereoselective addition of nucleophiles to fluorinated imines bearing a chiral sulfinyl auxiliary have been developed. cas.cn Additionally, catalytic asymmetric fluorination has emerged as a powerful technique. nih.gov These methods allow for the preparation of fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgchemrxiv.org The choice of strategy often depends on the specific target molecule and the availability of starting materials and catalysts.
Peptide Assembly Strategies for H-D-|A-HoPhe(3,4-DiF)-OH Construction
Once the chiral fluorinated amino acid is synthesized, it must be incorporated into the peptide chain. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose. bachem.comproteogenix.science
Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. bachem.com This method simplifies the purification process as reagents and byproducts can be easily washed away. proteogenix.science The two main strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which differ in the type of protecting group used for the N-terminus of the amino acids. beilstein-journals.org Fmoc-based SPPS is often preferred for the synthesis of modified peptides due to its milder deprotection conditions. nih.gov
The incorporation of unnatural or modified amino acids, such as fluorinated residues, is a key advantage of SPPS. proteogenix.science
Optimization of Coupling Conditions for Sterically Hindered or Fluorinated Residues
The incorporation of sterically hindered or electron-deficient fluorinated amino acids can be challenging and may require optimization of the coupling conditions. beilstein-journals.org Factors that can be adjusted include the coupling reagents, reaction time, and temperature. uzh.ch For example, extended coupling times or the use of more potent activating reagents like PyAOP might be necessary for difficult couplings. uzh.ch The choice of solvent can also play a crucial role, with DMF being a common choice in Fmoc-SPPS. csic.es
Table 2: Common Coupling Reagents in SPPS
| Reagent | Description |
| HCTU | (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) - A highly efficient coupling reagent. universiteitleiden.nl |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Another powerful coupling agent, often used for difficult couplings. |
| PyAOP | ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) - Recommended for sterically hindered amino acids. uzh.ch |
| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate) - A carbodiimide-based coupling system that can reduce side reactions. nih.gov |
Protecting Group Orthogonality in SPPS of Fluorinated Peptides
Protecting group orthogonality is a fundamental principle in SPPS. It ensures that the different protecting groups used for the N-terminus, side chains, and the linker to the solid support can be removed selectively without affecting the others. beilstein-journals.orgresearchgate.net In Fmoc-based SPPS, the temporary Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups are typically acid-labile and are removed at the end of the synthesis along with cleavage from the resin. beilstein-journals.orgresearchgate.net
For peptides containing fluorinated amino acids, the choice of protecting groups must be compatible with the specific properties of the fluorinated residue. The electron-withdrawing nature of fluorine atoms can affect the lability of adjacent protecting groups. Therefore, careful selection of an orthogonal protecting group strategy is essential for the successful synthesis of fluorinated peptides. universiteitleiden.nl The use of protecting groups like Alloc (allyloxycarbonyl), which can be removed under metal-free conditions, offers an alternative orthogonal strategy. acs.org
Chemo-Enzymatic Synthesis for Fluorinated Peptide Construction
Chemo-enzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the versatility of chemical synthesis, offering a green and efficient alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner, often under mild reaction conditions and without the need for extensive side-chain protection. nih.gov
For the construction of a fluorinated peptide like this compound, an enzymatic approach could be employed for the key peptide bond-forming step. The synthesis can be performed under either kinetic or thermodynamic control. In a kinetically controlled synthesis, an activated C-terminal ester of one amino acid (the acyl donor) reacts with the N-terminal amine of another (the nucleophile) in the presence of a suitable enzyme. google.com For example, an N-protected D-alanine methyl ester could serve as the acyl donor, while D-3,4-difluorohomophenylalanine would be the nucleophile.
The choice of enzyme is critical and depends on its substrate specificity. Serine proteases like α-chymotrypsin and subtilisin, or cysteine proteases such as papain, have been successfully used for peptide synthesis. nih.gov The reaction conditions, including pH, temperature, and solvent system (often aqueous or aqueous-organic mixtures), must be carefully optimized to favor synthesis over the competing hydrolysis reaction. nih.gov One of the major advantages of CEPS is the high stereoselectivity of the enzymes, which prevents racemization at the chiral centers of the amino acids. qyaobio.com
While the direct enzymatic synthesis of this compound may require screening for a suitable enzyme that accepts the non-natural fluorinated amino acid as a substrate, the literature suggests that many proteases exhibit a degree of substrate promiscuity that can be exploited. qyaobio.combeilstein-journals.org Alternatively, enzymes can be engineered through directed evolution to enhance their activity and specificity towards non-canonical amino acids.
| Enzyme Class | Enzyme Example | Typical Acyl Donor | Reaction Type |
|---|---|---|---|
| Serine Protease | α-Chymotrypsin | Aromatic Amino Acid Esters (e.g., Phe-OMe) | Kinetically Controlled |
| Serine Protease | Subtilisin | Broad specificity, various Amino Acid Esters | Kinetically Controlled |
| Serine Protease | Trypsin | Basic Amino Acid Esters (e.g., Arg-OMe, Lys-OMe) | Kinetically Controlled |
| Cysteine Protease | Papain | Broad specificity, various Amino Acid Esters | Kinetically/Thermodynamically Controlled |
| Cysteine Protease | Bromelain | Broad specificity | Kinetically Controlled |
Advanced Purification and Characterization Techniques for Synthetic this compound Peptides
The purification and characterization of synthetic peptides, especially those containing unnatural amino acids, are critical steps to ensure the identity and purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. lcms.czharvardapparatus.com The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. lcms.cz A gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water is used to elute the components from the column. harvardapparatus.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz Fractions are collected and those containing the pure peptide are pooled and lyophilized.
Characterization: Once purified, the identity and integrity of the this compound peptide are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the peptide with high accuracy. nih.gov The observed mass should correspond to the calculated mass of the desired compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain sequence information by fragmenting the peptide and analyzing the resulting daughter ions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of peptides. nih.gov One-dimensional ¹H NMR provides information about the number and type of protons in the molecule. For fluorinated compounds, ¹⁹F NMR is particularly valuable as it directly observes the fluorine atoms, confirming their presence and chemical environment. nih.gov The coupling patterns between ¹H and ¹⁹F nuclei can provide additional structural insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all the proton and carbon signals and to confirm the connectivity of the atoms within the peptide structure.
| Technique | Purpose | Key Parameters/Information Obtained |
|---|---|---|
| RP-HPLC | Purification and Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water with 0.1% TFA), Retention Time, Peak Purity |
| ESI-MS | Molecular Weight Determination | Mass-to-charge ratio (m/z), Confirmation of molecular formula |
| HRMS | Exact Mass Determination | High-accuracy mass measurement, Elemental composition confirmation |
| MS/MS | Sequence Confirmation | Fragmentation pattern (b- and y-ions) |
| ¹H NMR | Structural Elucidation | Chemical shifts, integration, coupling constants (J-values) |
| ¹⁹F NMR | Confirmation of Fluorine Incorporation | Chemical shifts and coupling to protons |
| 2D NMR (e.g., COSY, HSQC) | Detailed Structural Assignment | Correlation between nuclei, confirmation of atomic connectivity |
Advanced Structural and Conformational Analysis of H D |a Hophe 3,4 Dif Oh and Its Derived Peptides
Spectroscopic Probes for Investigating H-D-|A-HoPhe(3,4-DiF)-OH Peptide Conformations
Spectroscopic methods are indispensable tools for probing the conformational dynamics and secondary structure of peptides in solution. These techniques provide valuable insights into the local and global structural features of peptides containing this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to derive detailed information about the conformational preferences of the peptide backbone and side chains.
In the context of peptides derived from this compound, NMR studies can reveal how the difluorinated aromatic ring influences local and global peptide folding. The introduction of fluorine atoms can alter the electronic environment of neighboring protons, leading to changes in their chemical shifts, which can be indicative of specific conformational arrangements.
The presence of fluorine atoms in this compound provides a unique and highly sensitive spectroscopic handle for probing the local environment and conformation of the peptide. ¹⁹F NMR is a powerful tool due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, which results in high sensitivity. nih.gov The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an excellent probe for conformational changes, solvent exposure, and intermolecular interactions. nih.gov
In peptides containing this compound, two distinct ¹⁹F NMR signals would be expected, one for each of the fluorine atoms on the phenyl ring. The chemical shifts of these fluorine atoms would be highly dependent on their spatial orientation within the peptide structure and their interactions with other residues. For instance, a change in the peptide's conformation that brings the fluorinated ring into proximity with another aromatic residue could induce a significant change in the ¹⁹F chemical shifts due to ring current effects. Similarly, the degree of solvent exposure of the fluorinated face of the phenyl ring will influence the ¹⁹F chemical shifts.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Amino Acids in Different Environments.
| Environment | Typical ¹⁹F Chemical Shift Range (ppm) |
|---|---|
| Buried within a protein/peptide core | Upfield shifted |
| Exposed to aqueous solvent | Downfield shifted |
| Interacting with another aromatic ring | Can be upfield or downfield shifted depending on geometry |
Note: This table provides generalized trends. Actual chemical shifts are highly dependent on the specific local environment.
Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure content of peptides and proteins in solution. nih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure.
For peptides incorporating this compound, CD spectroscopy can provide valuable information on how the fluorinated residue influences the propensity to form common secondary structural elements like α-helices, β-sheets, and turns. The introduction of the difluorophenylalanine may stabilize or destabilize these structures due to steric and electronic effects. For example, the strong electronegativity of fluorine can influence the hydrogen bonding capabilities of the peptide backbone.
A typical CD analysis would involve measuring the spectrum of the peptide under various conditions (e.g., different solvents, temperatures) to assess its conformational stability and any induced structural transitions.
Table 2: Characteristic Far-UV CD Spectral Features for Common Peptide Secondary Structures.
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| Random Coil | ~195-200 | |
| β-Turn | Varies depending on turn type | Varies depending on turn type |
Note: These are characteristic values and can vary depending on the specific peptide sequence and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
X-ray Crystallography for Atomic-Resolution Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique requires the growth of high-quality crystals of the peptide, which are then irradiated with X-rays. The resulting diffraction pattern can be used to calculate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.
For peptides derived from this compound, a crystal structure would provide an unambiguous view of its solid-state conformation. This would include detailed information on the torsional angles of the peptide backbone, the orientation of the difluorophenylalanine side chain, and any intramolecular and intermolecular interactions, such as hydrogen bonds and aromatic stacking. Such a high-resolution structure would be invaluable for understanding the precise structural consequences of incorporating this non-canonical amino acid and for validating computational models. nih.gov
Biophysical Techniques for Assessing Aggregation and Self-Assembly Behavior
The incorporation of fluorinated amino acids can significantly impact the aggregation and self-assembly properties of peptides. nih.gov The altered hydrophobicity and aromatic interactions of the difluorophenylalanine residue in this compound can either promote or inhibit the formation of higher-order structures. Various biophysical techniques are employed to characterize these phenomena.
Techniques such as dynamic light scattering (DLS) can be used to monitor the size distribution of peptide aggregates in solution over time. Thioflavin T (ThT) fluorescence assays are commonly used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) can provide direct visualization of the morphology of the resulting self-assembled nanostructures. nih.gov
By studying the aggregation behavior of peptides containing this compound, researchers can gain insights into how fluorination can be used to control the self-assembly process, which is critical for the development of peptide-based biomaterials and for understanding diseases associated with peptide aggregation.
Table 3: Common Biophysical Techniques for Studying Peptide Aggregation.
| Technique | Information Obtained |
|---|---|
| Dynamic Light Scattering (DLS) | Size distribution of aggregates |
| Thioflavin T (ThT) Fluorescence | Detection of amyloid-like fibrils |
| Transmission Electron Microscopy (TEM) | Visualization of aggregate morphology |
| Atomic Force Microscopy (AFM) | High-resolution imaging of nanostructures |
Elucidating Structure Activity Relationships Sar in H D |a Hophe 3,4 Dif Oh Containing Peptide Systems
Conformational Rigidity and Flexibility Induced by 3,4-Difluorination
The introduction of fluorine atoms into amino acid side chains can profoundly impact the conformational preferences of a peptide. In the case of H-D-|A-HoPhe(3,4-DiF)-OH, the vicinal difluorination of the phenyl ring introduces specific stereoelectronic effects that can either restrict or enhance conformational flexibility. beilstein-journals.org
Selective fluorination of the pyrrolidine (B122466) ring in proline, a cyclic amino acid, has been shown to induce significant conformational changes that affect the structure and biological roles of modified peptides and proteins. beilstein-journals.org For instance, fluorination at the 4-position of proline can stabilize either a C4-endo or C4-exo pucker, depending on the fluorine's stereochemistry, an effect attributed to hyperconjugation. mdpi.com Similarly, difluorination can have either matching or mismatching effects on the ring pucker depending on the relative stereochemistry. acs.org In (3S,4R)-3,4-difluoroproline, the opposing conformational effects of the individual fluorine atoms result in a molecule with minimal conformational bias compared to its non-fluorinated counterpart. beilstein-journals.orgrsc.org This principle of offsetting stereoelectronic effects can be extrapolated to the 3,4-difluorinated phenyl ring of this compound, suggesting a nuanced influence on the rotational freedom of the side chain.
Impact of the D-Configuration on Proteolytic Stability and Receptor Recognition
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their therapeutic potential. One of the most significant advantages is the increased resistance to proteolytic degradation. nih.govresearchgate.netbiopharmaspec.com Proteases, the enzymes responsible for peptide breakdown, are stereospecific for L-amino acids, the naturally occurring form in biological systems. researchgate.net Consequently, peptides containing D-amino acids, such as this compound, are not readily recognized or cleaved by most endogenous proteases, leading to a longer in vivo half-life. nih.govresearchgate.netbiopharmaspec.comresearchgate.net Studies have shown that even partial substitution with D-amino acids can significantly improve serum stability. researchgate.netmdpi.com For instance, replacing L-lysine and L-arginine residues with their D-counterparts has been shown to protect peptides from degradation by trypsin and plasma proteases. frontiersin.org
Beyond enhancing stability, the D-configuration can be crucial for receptor recognition and biological activity. mdpi.comfrontiersin.org In some cases, the D-isomer is essential for binding to a specific receptor. For example, the opioid peptide dermorphin (B549996) is only active when it contains a D-alanine residue. mdpi.com Conversely, in other systems, the introduction of a D-amino acid can disrupt the secondary structure necessary for receptor binding, leading to a loss of activity. researchgate.net The effect of the D-configuration is therefore context-dependent and must be evaluated for each specific peptide-receptor interaction. The D-configuration of this compound is thus expected to confer significant proteolytic resistance while its impact on receptor binding will be specific to the target .
Steric and Electronic Influences of the Homophenylalanine Scaffold on Peptide Interactions
The homophenylalanine (Hph) scaffold, with its additional methylene (B1212753) group in the side chain compared to phenylalanine, introduces distinct steric and electronic properties that influence peptide structure and interactions. The increased length and flexibility of the Hph side chain can alter peptide folding and stability. scbt.com The phenyl group of Hph enhances π-π stacking interactions, which can promote specific conformations and influence the self-assembly of peptides into ordered nanostructures like fibrils. scbt.commdpi.com
The steric bulk of the homophenylalanine side chain can be a critical determinant in peptide-protein interactions. In the design of β-peptide inhibitors of protein-protein interactions, for example, β3-homophenylalanine has been used to mimic key hydrophobic residues at the interface. nih.gov The specific spatial orientation of the bulky aromatic side chain is crucial for achieving high binding affinity and specificity. nih.gov
Modulation of Intermolecular Forces and Hydrophobicity by Fluorine Atoms
The incorporation of fluorine atoms into amino acid side chains is a powerful strategy to modulate intermolecular forces and hydrophobicity, thereby influencing a peptide's biological activity and pharmacokinetic properties. nih.govacademie-sciences.fr Fluorination can enhance non-covalent binding to biological targets by influencing hydrophobic (van der Waals) forces and dipolar interactions. nih.gov The presence of a fluorinated substituent can provide better size and shape complementarity within a binding pocket, contributing to the binding interaction through an appropriately shaped hydrophobic volume. nih.gov
The high electronegativity of fluorine creates a polar C-F bond, which can lead to adventitious dipolar interactions within a hydrophobic binding pocket, resulting in enhanced affinity. nih.gov Fluorine can also participate in hydrogen-bond-like interactions with water molecules, which can influence hydration free energies and potentially stabilize a ligand in a binding pocket by structuring the surrounding water network. nih.govacs.org
The effect of fluorination on hydrophobicity is complex and depends on the degree and position of fluorination. academie-sciences.frrsc.org Generally, monofluorination can lower hydrophobicity compared to non-fluorinated analogs, while di- and trifluorination tend to increase it. academie-sciences.fr This increased hydrophobicity can drive the self-assembly of peptides into various nanostructures. nih.gov However, the relationship is not always straightforward, and the specific physicochemical properties of the fluorinated side chain play a crucial role. rsc.org The 3,4-difluorination in this compound is expected to significantly increase the local hydrophobicity of the peptide, which can in turn affect its folding, stability, and interactions with biological membranes and receptors. nih.govacs.org
Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for understanding and predicting the effects of fluorination on peptide and protein properties. nih.govacs.org These approaches help to disentangle the often competing effects that a fluorine substituent can have on a molecule's properties. nih.gov
QSAR establishes a mathematical relationship between the chemical structure of a compound and its biological activity. bme.hu This allows for the prediction of the activity of novel compounds and the rational design of molecules with improved properties. bme.hu In the context of fluorinated peptides, QSAR can be used to correlate structural descriptors with activities such as receptor binding affinity or enzyme inhibition. bme.huresearchgate.net
Molecular dynamics (MD) simulations are another powerful computational tool used to study the conformational dynamics of fluorinated proteins and peptides at an atomic level. biorxiv.org These simulations can provide insights into how fluorination affects protein stability, folding, and interactions with other molecules. nih.govbiorxiv.org For example, MD simulations have been used to show that fluorinated amino acid side chains can slow down water motion on protein surfaces, suggesting that they may interact with proteins via water networks. nih.govacs.org
Descriptor Development for Fluorinated Amino Acids in QSAR
A critical aspect of developing robust QSAR models for fluorinated compounds is the development of appropriate molecular descriptors that can accurately capture the unique properties of the fluorine atom. bme.hu Standard descriptors used in QSAR may not be sufficient to describe the complex electronic and steric effects of fluorine.
Researchers are actively developing and validating new force field parameters for fluorinated amino acids for use in molecular dynamics simulations. biorxiv.org These parameters, which include atomic charges, bond, angle, and torsion terms, are crucial for accurately modeling the behavior of fluorinated proteins. biorxiv.org For instance, the Implicitly Polarized Charge (IPolQ) scheme has been used to derive atomic charges for fluorinated aromatic amino acids in the presence of explicit water molecules, leading to more accurate simulations of their conformational propensities. biorxiv.org
The development of such specialized descriptors and parameters is essential for building predictive QSAR models that can guide the design of novel fluorinated peptides with desired biological activities. These models can help to rationalize the effects of fluorination on binding affinity and other properties, and to predict the most promising candidates for synthesis and experimental testing. mdpi.com
Ligand-Target Binding Specificity and Affinity Regulation
The unique structural features of this compound—its D-configuration, homophenylalanine scaffold, and difluorinated aromatic ring—all contribute to the regulation of ligand-target binding specificity and affinity. The D-configuration, while primarily enhancing proteolytic stability, can also be a key determinant of receptor recognition, in some cases being essential for binding. mdpi.comfrontiersin.org
The steric and electronic properties of the homophenylalanine scaffold play a crucial role in shaping the peptide's interaction with its target. The increased side-chain length and the potential for π-π stacking interactions can influence the peptide's conformation and its fit within a binding pocket. scbt.commdpi.com The introduction of substituents on the phenyl ring can further modulate these interactions.
The fluorine atoms on the phenyl ring have a profound impact on binding affinity. They can enhance hydrophobic interactions and create favorable dipolar interactions within the binding site. nih.gov Furthermore, the ability of fluorine to participate in a "fluorous effect," where fluorinated moieties preferentially interact with each other, can drive the self-assembly of peptides and influence their interaction with biological targets. mdpi.com Computational studies have shown that fluorination can stabilize a ligand in a binding pocket by structuring the surrounding water network. nih.govacs.org The strategic placement of fluorine atoms can therefore be used to fine-tune the binding specificity and affinity of a peptide for its target receptor. mdpi.com
Interactive Data Table: Properties of Modified Amino Acids
Role of Specific Side-Chain Interactions in Molecular Recognition
The introduction of fluorine atoms onto the phenyl ring of a phenylalanine analog like homophenylalanine can significantly alter the side-chain's interaction profile, which is a cornerstone of molecular recognition. The 3,4-difluoro substitution pattern on the benzyl (B1604629) side chain of this compound is anticipated to modulate several key non-covalent interactions that are critical for the binding of a peptide to its receptor.
The highly electronegative fluorine atoms create a dipole moment across the C-F bond, which can lead to favorable dipolar interactions within a protein's binding pocket. nih.gov This can enhance binding affinity, particularly in hydrophobic pockets where such polar contacts would be adventitious. nih.gov Furthermore, the electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring. This modulation directly impacts cation-π interactions, which are crucial interactions between the electron-rich π-face of an aromatic ring and a cationic side chain, such as that of arginine or lysine, on a receptor protein. rsc.org Studies on progressively fluorinated phenylalanine analogs have demonstrated a linear correlation between the number of fluorine substitutions and the binding affinity, underscoring the significance of these electrostatic modifications. rsc.org
The difluorinated ring of this compound can also participate in other types of interactions, such as π-π stacking, albeit with a modified electronic character compared to its non-fluorinated counterpart. Research on peptides containing fluorophenylalanine has shown that these modifications can influence self-assembly and molecular packing, which are governed by a complex interplay of intermolecular forces.
It is important to note that while these principles are well-established for fluorinated amino acids in general, the precise impact of the 3,4-difluoro substitution pattern in the context of a D-homophenylalanine residue would require empirical validation through binding assays with its specific biological target. The table below summarizes the types of interactions that are likely influenced by the 3,4-difluoro-homophenylalanine side chain.
| Interaction Type | Expected Influence of 3,4-Difluoro Substitution | Rationale |
| Cation-π Interactions | Modulated (likely weakened) | The electron-withdrawing fluorine atoms reduce the negative electrostatic potential of the aromatic ring, making it less favorable for interaction with cationic residues. rsc.org |
| Dipolar Interactions | Potentially Enhanced | The polar C-F bonds can form favorable interactions within the binding site, contributing to affinity. nih.gov |
| Hydrophobic Interactions | Altered | While the side chain remains largely hydrophobic, the introduction of fluorine can introduce lipophobic characteristics that fine-tune its interaction with nonpolar pockets. |
| π-π Stacking | Modified | The electronic properties of the aromatic ring are changed, which would alter the geometry and energy of stacking interactions with other aromatic residues. |
Conformational Pre-organization as a Driver for Enhanced Binding
The concept of conformational pre-organization posits that a peptide can achieve higher binding affinity if it exists in a conformation that is close to the one it adopts when bound to its receptor. This "pre-paying" of the entropic penalty of binding can be a significant driver of potency. The incorporation of fluorinated amino acids is a known strategy to induce specific conformational preferences in peptides.
The steric bulk and the electronic effects of the fluorine atoms on the homophenylalanine side chain can restrict the rotational freedom around the peptide backbone's dihedral angles (phi and psi). This can favor specific secondary structures, such as β-turns or helical structures. For example, studies on peptides with fluorinated proline residues have shown that fluorine substitution can strongly bias the cis/trans conformation of the preceding peptide bond and enforce a particular ring pucker, thereby pre-organizing the peptide backbone. While homophenylalanine does not have a cyclic side chain like proline, the principles of stereoelectronic effects influencing local conformation are still applicable.
The D-configuration of the amino acid itself imposes a significant conformational constraint, often promoting the formation of specific turn structures that might not be accessible to L-amino acid-containing peptides. The combination of the D-amino acid and the fluorinated side chain in this compound would likely result in a unique conformational landscape, potentially pre-organizing the peptide for optimal interaction with its target. This pre-organization reduces the conformational entropy that is lost upon binding, leading to a more favorable free energy of binding and, consequently, higher affinity.
The table below outlines how the structural features of this compound are expected to contribute to conformational pre-organization.
| Structural Feature | Expected Conformational Effect | Implication for Binding |
| D-Amino Acid Configuration | Induces specific backbone dihedral angles, often favoring turn-like structures. | Pre-organizes the peptide into a bioactive conformation, potentially increasing affinity. |
| 3,4-Difluoro-benzyl Side Chain | Restricts side-chain and backbone rotation through steric and electronic effects. | Further stabilizes a specific conformation, reducing the entropic penalty of binding. |
| Homophenylalanine Structure | The additional methylene group in the side chain provides more flexibility than phenylalanine, which is then constrained by the fluorine atoms. | Offers a unique spatial presentation of the aromatic ring compared to fluorinated phenylalanine. |
Application of H D |a Hophe 3,4 Dif Oh in Rational Peptide Design and Engineering
Design of Peptide Mimetics and Analogues Incorporating 3,4-DiF-HoPhe
The design of peptide mimetics and analogues involves the modification of natural peptide sequences to enhance their therapeutic properties. wikipedia.org The incorporation of non-canonical amino acids like 3,4-difluoro-L-homophenylalanine (3,4-DiF-HoPhe) is a key strategy in this process.
Strategies for Modulating Biological Activity through Non-Canonical Amino Acid Incorporation
The replacement of natural amino acids with their fluorinated counterparts can lead to either an enhancement or a reduction in biological activity, depending on the specific interactions at the target site. nih.gov For instance, the strategic placement of fluorinated residues can improve interactions with a target receptor, leading to increased potency. rsc.org Conversely, the steric bulk or altered electronics of the fluorinated group could disrupt a critical binding interaction.
| Strategy | Effect on Biological Activity | Reference |
| Conformation Control | Fluorine can induce specific secondary structures, such as β-turns, influencing receptor binding. | iris-biotech.de |
| Enhanced Binding Affinity | Fluorinated groups can participate in favorable interactions (e.g., polar hydrophobicity) with target proteins. | iris-biotech.dersc.org |
| Altered Lipophilicity | Fluorination generally increases lipophilicity, which can affect cell permeability and target engagement. | iris-biotech.de |
Engineering Enhanced Metabolic Stability in Peptide Constructs
A significant hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. iris-biotech.de The incorporation of non-canonical amino acids, including fluorinated ones, is a well-established strategy to enhance metabolic stability. iris-biotech.deasm.orgrsc.orgnih.govbohrium.com
The presence of the C-F bond can sterically hinder the approach of proteolytic enzymes, thereby slowing down the rate of peptide cleavage. nih.gov Furthermore, the electronic effects of fluorine can alter the susceptibility of the adjacent peptide bond to enzymatic hydrolysis. iris-biotech.de Studies have shown that replacing L-amino acids with their D-enantiomers or other unnatural amino acids can significantly increase resistance to proteolysis. asm.org The incorporation of β-amino acids has also been shown to decrease recognition by proteases due to their different backbone configuration. mdpi.com
| Modification Strategy | Mechanism of Stability Enhancement | Supporting Findings |
| Fluorination | Steric hindrance and electronic effects of the C-F bond impede protease recognition and cleavage. iris-biotech.denih.gov | Fluorinated amino acids have been shown to improve the proteolytic and thermal stability of peptides. nih.gov |
| D-Amino Acid Substitution | Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. asm.org | Replacement of L-amino acids with D-enantiomers is a common and effective strategy to increase proteolytic resistance. asm.org |
| β-Amino Acid Incorporation | The altered backbone structure of β-amino acids is not readily recognized by proteases. mdpi.com | Incorporation of β-amino acids can enhance in vivo metabolic stability. mdpi.com |
| Cyclization | The cyclic structure restricts the peptide's conformation, making it less accessible to proteases. nih.gov | Cyclic peptides are particularly resistant to proteolytic degradation compared to their linear counterparts. nih.gov |
H-D-|A-HoPhe(3,4-DiF)-OH as a Building Block for Self-Assembling Peptide Architectures
Self-assembling peptides are a class of molecules that spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. dovepress.comnih.gov These materials have a wide range of applications in biomedicine, including tissue engineering, drug delivery, and regenerative medicine. nih.govmdpi.com The incorporation of fluorinated amino acids like this compound can be used to control and direct the self-assembly process. nih.gov
Engineered Supramolecular Structures and Bioinspired Materials
The process of peptide self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking. dovepress.com Fluorination can significantly influence these interactions, providing a powerful tool for engineering the properties of the resulting supramolecular structures. nih.gov
The "fluorous effect," the tendency of highly fluorinated molecules to segregate from non-fluorinated ones, can be a dominant driving force in the self-assembly of fluorinated peptides. nih.govresearchgate.net This can lead to the formation of unique and highly stable nanostructures. nih.gov By strategically placing fluorinated residues within a peptide sequence, it is possible to program the formation of specific architectures with desired mechanical and chemical properties. nih.govub.edu For example, peptides with alternating hydrophobic and hydrophilic residues can self-assemble into β-sheet structures that form nanofibers. nih.gov
Development of Chemical Probes and Biosensors Utilizing Fluorinated Peptides
The unique properties of the fluorine atom make it an ideal label for developing chemical probes and biosensors. iris-biotech.de Fluorinated peptides can be used to study biological processes with high sensitivity and specificity. nih.gov
Applications of 19F NMR Tags for Monitoring Protein Interactions and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. The incorporation of fluorine-19 (¹⁹F), a nucleus with 100% natural abundance and high sensitivity, provides a unique spectroscopic handle for NMR studies. nih.govacs.org Since biological systems are essentially devoid of fluorine, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled molecule. nih.govnih.gov
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. acs.org This sensitivity makes ¹⁹F NMR an excellent tool for monitoring changes in protein conformation, ligand binding, and protein-protein interactions. nih.govacs.org By incorporating a fluorinated amino acid like this compound into a peptide, researchers can create a probe to study its interactions with a target protein. Changes in the ¹⁹F NMR signal upon binding can provide valuable information about the binding event and the nature of the interaction. acs.org
| Application of ¹⁹F NMR with Fluorinated Peptides | Key Advantages | Research Findings |
| Monitoring Protein-Ligand Interactions | Background-free spectra and high sensitivity to environmental changes. nih.govnih.gov | ¹⁹F NMR can detect subtle conformational changes and transient interactions. acs.org |
| Studying Protein Conformation and Dynamics | The ¹⁹F chemical shift is a sensitive reporter of local structure and dynamics. nih.govacs.org | Fluorinated tags allow for the study of protein folding and conformational ensembles. acs.orgcdnsciencepub.com |
| In-Cell NMR Spectroscopy | Overcomes line broadening issues seen in conventional NMR for large cellular components. nih.gov | Enables the study of protein structure and function in the native cellular environment. nih.gov |
Computational and Theoretical Chemistry Studies on H D |a Hophe 3,4 Dif Oh Systems
Molecular Docking and Ligand-Protein Interaction Simulations for H-D-|A-HoPhe(3,4-DiF)-OH Peptides
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of peptides containing this compound, molecular docking simulations are instrumental in understanding how these peptides interact with protein targets. These simulations can elucidate the binding modes and affinities, providing a basis for rational drug design. nih.govnottingham.ac.uk
The process involves sampling algorithms and scoring functions to identify the most favorable binding poses. nih.gov For fluorinated peptides, the unique electronic properties imparted by fluorine atoms can significantly influence these interactions. Molecular docking studies can reveal how the difluorinated phenyl ring of this compound engages in specific interactions, such as hydrogen bonds and halogen bonds, within a protein's binding site. researchgate.netresearchgate.net
Recent advancements in docking methodologies, including the development of diffusion generative models like DiffDock, are enhancing the accuracy of predicting ligand poses, which is particularly beneficial for complex molecules like modified peptides. youtube.com These approaches consider the flexibility of the ligand and, in some cases, the protein, to provide a more dynamic and realistic representation of the binding event. nih.govyoutube.com
A typical molecular docking workflow involves:
Preparation of the protein and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site.
Sampling of ligand conformations and orientations: The docking program explores various possible binding poses within the defined active site.
Scoring and ranking: The generated poses are evaluated using a scoring function that estimates the binding affinity, and the top-ranked poses are analyzed. nottingham.ac.uk
Table 1: Key Aspects of Molecular Docking for this compound Peptides
| Aspect | Description | Relevance to this compound | | --- | --- | --- | | Binding Affinity Prediction | Estimating the strength of the interaction between the peptide and its target protein. | Crucial for assessing the potential of the peptide as a therapeutic agent. | | Binding Mode Analysis | Determining the specific orientation and conformation of the peptide within the protein's binding pocket. | Reveals key interactions involving the difluorophenyl group that contribute to binding. | | Structure-Activity Relationship (SAR) | Understanding how modifications to the peptide structure, such as the position of fluorine atoms, affect binding. | Guides the design of more potent and selective peptide inhibitors. | | Virtual Screening | Docking large libraries of compounds to identify potential binders to a target protein. | Can be used to discover novel protein targets for peptides containing this amino acid. |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by numerically solving Newton's equations of motion for a system of atoms and molecules. wikipedia.orgreadthedocs.io For peptides incorporating this compound, MD simulations are invaluable for exploring their conformational landscape and understanding how fluorination affects their structure and flexibility. acs.orguniovi.es
These simulations can reveal the preferred secondary structures and the dynamic interplay of various non-covalent interactions that stabilize these conformations. acs.orguniovi.es The introduction of fluorine atoms can alter the conformational preferences of the peptide backbone and side chains, which can be critical for biological activity. acs.org
Enhanced sampling techniques, such as replica exchange molecular dynamics and metadynamics, are often employed to overcome the high energy barriers and explore a wider range of conformations within accessible simulation times. nih.gov These methods have been successfully applied to study the conformational properties of other fluorinated peptides, providing insights that are consistent with experimental data from techniques like NMR spectroscopy. acs.orguniovi.es
The insights from MD simulations are critical for:
Understanding Conformational Preferences: Determining the most stable and populated conformations of the peptide in solution.
Assessing Structural Stability: Evaluating how the fluorinated amino acid influences the stability of specific secondary structures like helices and sheets.
Investigating Ligand Binding and Unbinding: Simulating the entire process of a peptide binding to or dissociating from its protein target, providing a more comprehensive understanding than static docking models. nih.gov
Table 2: Applications of Molecular Dynamics Simulations for this compound Systems
| Application | Methodology | Key Findings |
| Conformational Analysis | Conventional MD, Enhanced Sampling (e.g., Metadynamics) | Identification of preferred peptide backbone and side-chain dihedral angles, influence of fluorine on local conformation. acs.orguniovi.es |
| Protein-Peptide Complex Stability | Long-timescale MD simulations of the docked complex | Assessment of the stability of key intermolecular interactions (hydrogen bonds, hydrophobic contacts) over time. researchgate.net |
| Free Energy Calculations | Methods like Umbrella Sampling or Thermodynamic Integration | Quantitative prediction of binding affinities and the energetic contributions of specific residues. nih.gov |
Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules from first principles. unipd.it For this compound, these calculations are essential for accurately describing the effects of the electron-withdrawing fluorine atoms on the molecule's properties.
DFT has become a widely used method for studying fluorinated organic molecules due to its balance of computational cost and accuracy. mongoliajol.info These calculations can provide valuable information on:
Molecular Geometry: Optimization of the ground state geometry of the amino acid and its peptides.
Electronic Properties: Calculation of atomic charges, dipole moments, and molecular orbital energies, which are crucial for understanding intermolecular interactions. orientjchem.org
Reaction Energetics: Determining the energies of reactants, products, and transition states for chemical reactions, which can shed light on the reactivity of the fluorinated peptide. rsc.org
Spectroscopic Properties: Predicting NMR chemical shifts, which can be compared with experimental data to validate the computed structures. nih.gov
Studies on similar fluorinated amino acids have shown that DFT calculations can accurately predict how fluorination affects properties like acidity and hydrogen bonding strength. fu-berlin.dempg.de For this compound, these calculations can help rationalize the observed experimental behavior and guide the design of new peptides with tailored properties.
Table 3: Parameters from Quantum Chemical Calculations for Fluorinated Amino Acids
| Parameter | Significance | Method of Calculation |
| Optimized Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP), MP2 |
| Atomic Charges | Indicates the distribution of electron density and potential for electrostatic interactions. | Natural Population Analysis (NPA), Mulliken Population Analysis |
| HOMO-LUMO Energies | Relate to the molecule's reactivity and electronic transitions. orientjchem.org | DFT, Ab initio methods |
| NMR Chemical Shifts | Allows for direct comparison with experimental spectroscopic data for structural validation. nih.gov | GIAO-DFT |
Development and Validation of Force Fields for Fluorinated Amino Acids and Peptides
Accurate molecular dynamics simulations rely on the quality of the force field, which is a set of parameters that describes the potential energy of a system of atoms. wikipedia.org Standard protein force fields are often not parameterized for unnatural amino acids like this compound. Therefore, the development and validation of specific force field parameters for fluorinated amino acids are crucial for obtaining reliable simulation results. acs.orgnih.gov
The parameterization process typically involves:
Deriving Bonded Parameters: Bond lengths, angles, and dihedral angles are often determined from high-level quantum chemical calculations or experimental data. biorxiv.org
Assigning Atomic Charges: Partial atomic charges are derived to reproduce the electrostatic potential calculated by quantum mechanics. acs.orgnih.gov The Implicitly Polarized Charge (IPolQ) scheme is one such method used for this purpose. nih.govbiorxiv.org
Determining van der Waals Parameters: These parameters describe the non-bonded interactions and are often optimized to reproduce experimental properties like liquid density and heat of vaporization for small model compounds.
Several research groups have developed and validated force field parameters for various fluorinated aromatic amino acids for use with common force fields like AMBER and CHARMM. acs.orgnih.govnih.govbiorxiv.org These parameters have been shown to accurately reproduce experimental conformational preferences and other properties. nih.govnih.gov For this compound, a similar approach would be necessary to develop a reliable force field for use in MD simulations.
The validation of new force field parameters is a critical step and often involves comparing simulation results with experimental data. nih.govbiorxiv.org This can include comparing simulated conformational ensembles with those determined by NMR or assessing the ability of the force field to reproduce thermodynamic properties. nih.gov
Future Perspectives and Emerging Research Avenues
Integration with Advanced Bio-orthogonal Chemistry Methodologies
The field of bio-orthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers exciting prospects for peptides containing H-D-|A-HoPhe(3,4-DiF)-OH. The fluorine atoms on the phenyl ring serve as a unique bio-orthogonal handle.
Fluorine is virtually absent in biological systems, making the ¹⁹F nucleus an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This property can be leveraged for protein-observed fluorine NMR (¹⁹F NMR), a powerful technique for studying molecular interactions. nih.gov Peptides incorporating this compound could be used as probes to screen for small molecule ligands that bind to protein targets, with the fluorine signal providing a clear and sensitive readout of binding events. nih.gov This approach is particularly valuable for drug discovery, enabling the characterization and discovery of new small molecule protein ligands. nih.gov
Furthermore, the integration of fluorinated amino acids into bio-orthogonal noncanonical amino acid tagging (BONCAT) techniques is an emerging area. researchgate.net These methods allow for the tailored modification and visualization of proteins, and the unique properties of fluorinated residues can provide novel functionalities for cross-linking, fluorination, and enzyme engineering. researchgate.netpitt.edu The development of photoswitchable and fluorinated unnatural amino acids also presents an opportunity to exert optical control over protein structure and function in biological systems. pitt.edu
High-Throughput Screening and Combinatorial Library Design for Fluorinated Peptides
High-throughput screening (HTS) of large compound collections is a fundamental step in drug discovery. google.com The creation of combinatorial peptide libraries incorporating this compound is a promising strategy for identifying novel bioactive peptides.
One advanced HTS approach combines one-bead-one-compound (OBOC) combinatorial chemistry with in vivo imaging techniques like micro-positron emission tomography (microPET). pnas.orgnih.gov In this method, large peptide libraries can be synthesized, and promising candidates radiolabeled with isotopes like fluorine-18 (B77423) for rapid in vivo screening. pnas.orgnih.gov This allows for the swift identification of imaging agents or therapeutics based on their in vivo binding characteristics, bypassing the limitations of relying solely on in vitro data. pnas.org
Another powerful technique is ¹⁹F NMR-based screening, which is well-suited for fluorinated peptides. google.com Methods like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) and 3-FABS (three Fluorine Atoms for Biochemical Screening) utilize peptides tagged with fluorine-containing amino acids to detect inhibitors of protein-protein interactions or enzymatic reactions. google.com The design of biased or focused combinatorial libraries is also gaining traction. Computational methods can be used to design libraries that are enriched with sequences more likely to bind to a specific target, increasing the efficiency of the screening process. nih.gov A bottom-up design approach, where smaller, maximally diverse libraries are created, allows for better analytical characterization and a more controlled exploration of the peptide chemical space. mdpi.com
| Screening Methodology | Description | Relevance for this compound | References | | :--- | :--- | :--- | :--- | | In Vivo microPET Screening | Combines OBOC library synthesis with solid-phase radiolabeling (e.g., with ¹⁸F) and in vivo microPET imaging to rapidly assess peptide efficacy. | Peptides can be designed for specific targets and screened quickly in a biological context. | pnas.org, nih.gov | | ¹⁹F NMR-Based Screening | Utilizes the unique NMR signature of fluorine to detect binding events (FAXS) or enzymatic activity (3-FABS). | The difluoro-moiety of the amino acid acts as a built-in, sensitive probe for the assay. | google.com | | Phage Display Screening | An effective approach for discovering peptide modulators of protein-protein interactions from vast combinatorial libraries. | Incorporation of the fluorinated residue can expand the diversity and properties of the library. | nih.gov | | Peptide-Encoded Libraries (PELs) | Uses abiotic peptide tags to encode the synthesis of a small molecule library, which is then decoded by mass spectrometry. | The unique mass of the fluorinated amino acid can serve as a distinct encoding unit. | nih.gov |
Exploring Novel Biological Targets and Pathways Modulated by this compound Derived Peptides
The incorporation of this compound into peptides can modulate their structure, stability, and binding affinity, making them suitable for targeting a wide range of biological molecules and pathways. chemimpex.com The enhanced pharmacokinetic properties often associated with fluorinated compounds further broaden their therapeutic potential. chemimpex.com
A key area of interest is the modulation of protein-protein interactions (PPIs), which are implicated in numerous diseases, including cancer. chemimpex.com The difluorophenyl ring can engage in unique interactions, such as cation-π interactions with charged residues on a target protein, potentially leading to high-affinity and selective binding. acs.org Another promising application is the design of peptides that modulate the assembly of extracellular matrix proteins, such as fibronectin. google.com Such peptides could influence processes like wound healing, fibrosis, and tumorigenesis. google.com
Furthermore, peptides derived from this amino acid could be developed as cell-penetrating peptides (CPPs). nih.gov By conjugating them to therapeutic molecules like proteins or nucleic acids, CPPs can facilitate their delivery into the cytoplasm or nucleus, overcoming the challenge of cellular membrane impermeability. nih.gov The unique properties of the fluorinated residue may lead to novel CPPs with improved efficacy and specific subcellular localization. nih.gov
| Potential Target Class | Therapeutic Rationale | References |
| Protein-Protein Interfaces | To inhibit or stabilize interactions involved in disease pathways (e.g., oncology, neurology). | chemimpex.com |
| G Protein-Coupled Receptors (GPCRs) | To develop selective agonists or antagonists by leveraging unique binding interactions like cation-π. | acs.org |
| Extracellular Matrix Proteins | To modulate the assembly of proteins like fibronectin, impacting wound healing and fibrosis. | google.com |
| Enzymes | To act as specific inhibitors or probes for studying metabolic pathways. | chemimpex.com |
| Nucleic Acids (e.g., RNA) | To serve as a discovery platform for targeting non-protein biomolecules. | nih.gov |
Addressing Challenges in Scalable Synthesis and Purification of Complex Fluorinated Peptide Sequences
Despite the promise of fluorinated peptides, their widespread application is hindered by challenges in their synthesis and purification, particularly at scales required for preclinical and clinical studies. nih.gov
The synthesis of complex peptides containing fluorinated amino acids via solid-phase peptide synthesis (SPPS) can be difficult. nih.govthermofisher.com The strong electron-withdrawing effect of fluorine atoms can deactivate the amino group of the amino acid, making peptide bond formation challenging, especially when the residue is in the middle of a sequence. mdpi.comacademie-sciences.fr Moreover, fully protected peptide sequences often exhibit poor solubility and a tendency to aggregate, complicating the synthesis and purification processes. fu-berlin.de
Recent advancements aim to overcome these hurdles. The development of robust, chiral auxiliary-based methods and flow chemistry techniques facilitates the synthesis of fluorinated amino acids themselves. nih.govchemrxiv.org For peptide synthesis, optimized coupling agents and protocols are being explored. acs.org The purification of peptides is often a significant bottleneck, generating large volumes of solvent waste. acs.org Alternative techniques to traditional reversed-phase high-performance liquid chromatography (RP-HPLC) are being investigated. Supercritical fluid chromatography (SFC), for instance, offers faster purification with reduced organic solvent consumption. acs.org Another strategy is to use fluorous affinity chromatography, where peptides tagged with perfluorinated labels can be selectively enriched and purified from complex mixtures. researchgate.net
| Area | Challenge | Potential Solution / Mitigation Strategy | References |
| Synthesis | Deactivation of the amino group by electron-withdrawing fluorine atoms, hindering peptide bond formation. | Use of optimized, high-efficiency coupling agents and reaction conditions. | mdpi.com, academie-sciences.fr, acs.org |
| Synthesis | Poor solubility and aggregation of protected peptide chains on the solid support. | Development of novel solid supports (e.g., polyethylene (B3416737) glycol-based) and greener solvents like 2-MeTHF. | fu-berlin.de, acs.org |
| Synthesis | Difficulty in producing enantiopure fluorinated amino acids on a large scale. | Employing chiral Ni(II) complexes for uniform, gram-scale asymmetric synthesis. | chemrxiv.org |
| Purification | The process is often a bottleneck, requiring large volumes of organic solvents for HPLC. | Implementing more sustainable techniques like Supercritical Fluid Chromatography (SFC). | acs.org |
| Purification | Separation of the target peptide from closely related impurities (e.g., deletion sequences). | Utilizing fluorous affinity chromatography by tagging peptides with perfluorinated labels for selective enrichment. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for H-D-|A-HoPhe(3,4-DiF)-OH to maintain its chemical stability?
- Methodological Answer: Short-term storage should be at 2–8°C in airtight containers under inert gas (e.g., argon). For long-term stability, aliquot the compound and store at -80°C to minimize freeze-thaw cycles, which can degrade fluorinated aromatic moieties. Confirm stability via periodic HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) .
Q. How can researchers improve the solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer: Pre-dissolve the compound in a minimal volume of DMSO (≤1% v/v) and gradually add to buffered solutions (e.g., PBS, pH 7.4) while vortexing. For stubborn solubility, use sonication (37°C, 15–30 minutes) or co-solvents like PEG-300. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .
Q. What analytical techniques are most effective for confirming the purity and identity of this compound?
- Methodological Answer:
- Purity: Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 254 nm. Acceptable purity thresholds are >98% for in vitro studies .
- Identity: High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion confirmation. Supplemental H/F NMR in DMSO-d6 can verify 3,4-difluoro substitution patterns .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the asymmetric synthesis of this compound?
- Methodological Answer:
- Catalyst Selection: Use chiral catalysts like (R)-BINAP-RuCl for hydrogenation of fluorinated precursors.
- Reaction Conditions: Maintain low temperatures (-20°C to 0°C) and high hydrogen pressure (50–100 psi) to minimize racemization.
- Analysis: Chiral HPLC (Crownpak CR(+) column, 0.1 M HClO mobile phase) to quantify enantiomeric excess (>99% target) .
Q. What experimental strategies can mitigate hydrolysis of the 3,4-difluoro substituents under basic conditions?
- Methodological Answer:
- pH Control: Conduct reactions in mildly acidic buffers (pH 4–6) to avoid defluorination.
- Protecting Groups: Temporarily protect reactive sites (e.g., Fmoc for amine groups) during coupling steps in peptide synthesis.
- Monitoring: Track hydrolysis via F NMR (δ -110 to -120 ppm for aromatic fluorine) .
Q. How should researchers design stability studies to evaluate this compound under physiological conditions?
- Methodological Answer:
- Simulated Fluids: Incubate the compound (1 mM) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours.
- Analysis: Quantify degradation via LC-MS/MS and identify byproducts (e.g., dehalogenated or hydroxylated derivatives).
- Kinetics: Fit data to first-order decay models to calculate half-life and activation energy .
Q. What computational methods are suitable for predicting the conformational flexibility of this compound in peptide chains?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate the compound in explicit solvent (TIP3P water) using AMBER or CHARMM force fields.
- QM/MM: Apply density functional theory (DFT, B3LYP/6-31G*) to model electronic effects of fluorine substitutions on peptide backbone torsion angles .
Methodological Best Practices
- Synthesis Optimization: Reference multi-step protocols from analogous compounds (e.g., H-Phe(4-NH2)-OH synthesis using Pd/C hydrogenation ).
- Data Contradiction Analysis: Cross-validate unexpected results (e.g., low coupling yields) by repeating experiments with fresh reagents and alternative solvents (DMF vs. THF) .
- Safety Protocols: Adhere to GHS guidelines for handling fluorinated compounds, including PPE (nitrile gloves, fume hood) and emergency procedures for spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
